molecular formula C19H19N3O5S2 B1423686 Cephaloridine monohydrate CAS No. 102039-86-1

Cephaloridine monohydrate

Cat. No. B1423686
M. Wt: 433.5 g/mol
InChI Key: KZYZSCXFERELNV-KQKCUOLZSA-N
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Description

Cephaloridine or cefaloridine is a first-generation semisynthetic cephalosporin . It is derived from cephalosporin C and is a zwitterion at physiological pH .


Synthesis Analysis

Cephalosporins are beta-lactam antimicrobials used to manage a wide range of infections from gram-positive and gram-negative bacteria . The five generations of cephalosporins are useful against skin infection, resistant bacteria, meningitis, and other infections .


Molecular Structure Analysis

Cephaloridine is a cephalosporin compound having pyridinium-1-ylmethyl and 2-thienylacetamido side-groups . It has a molecular formula of C19H17N3O4S2 . The molecular weight is 415.5 g/mol .


Chemical Reactions Analysis

Cephaloridine is a part of the β-lactam antibiotics, which includes the cephalosporins . A direct chemical analysis based on the reactivity of the intact molecule without its cleavage is not frequently encountered . The methods that are based on charge-transfer complexation are usually rapid and simple to perform .


Physical And Chemical Properties Analysis

Cephaloridine is a cephalosporin compound with a molecular formula of C19H17N3O4S2 . More detailed physical and chemical properties would require specific laboratory analysis.

Scientific Research Applications

Interaction with Organic Cation/Carnitine Transporter

Cephaloridine, a β-lactam antibiotic, has been studied for its interaction with OCTN2, an organic cation/carnitine transporter, which is responsible for the transport of carnitine in the kidney and other tissues. This interaction leads to the inhibition of OCTN2-mediated carnitine transport, suggesting a role of cephaloridine in carnitine deficiency and its potential impact on the pharmacokinetics and therapeutic efficacy of certain β-lactam antibiotics (Ganapathy et al., 2000).

Impact on Renal Metabolism

Cephaloridine has been used as a model compound to study the toxicity of antibiotics towards the renal proximal tubule. It has been shown to alter renal intermediary and energy metabolism by inhibiting activities of enzymes like alanine aminotransferase and glutamate dehydrogenase, which are involved in the synthesis of glutamine from alanine (Guitton et al., 2005).

Transcriptomic Analysis in Nephrotoxicity

Cephaloridine-induced nephrotoxicity has been explored through transcriptomic analysis in rat kidneys. The study identified gene expression alterations associated with cephaloridine exposure, suggesting its role in oxidative stress and proliferative response, and its potential as an early indicator for cephalosporin nephrotoxicity (Rokushima et al., 2008).

Spectrophotometric Analysis

Cephaloridine has been involved in the development of spectrophotometric methods for analyzing cephalosporins. These methods, based on charge-transfer complexation, provide a rapid and sensitive approach for the analysis of cephaloridine in pharmaceutical formulations (Saleh et al., 2001).

Pharmacokinetic Analysis

The pharmacokinetics of cephaloridine have been studied using techniques like microdialysis and microbore liquid chromatography. This research provides insights into the rapid sampling and analysis of cephaloridine in biological systems, crucial for understanding its behavior in vivo (Tsai et al., 2001).

Sensor Development

Research has also focused on developing sensors for detecting cephaloridine. For instance, a PVC-based membrane sensor was developed for Cu2+ detection, demonstrating good selectivity and sensitivity, with cephaloridine as the ionophore (Saleh, 2000).

Safety And Hazards

Cephaloridine may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace . Protective measures such as wearing protective gloves/protective clothing/eye protection/face protection/hearing protection are recommended .

properties

IUPAC Name

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2.H2O/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H2/t15-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYZSCXFERELNV-KQKCUOLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679667
Record name Cephaloridine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephaloridine monohydrate

CAS RN

102039-86-1
Record name Cephaloridine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DJW Grant, P York - International journal of pharmaceutics, 1986 - Elsevier
… Evidently, increasing dehydration of cephaloridine monohydrate beyond x = 0.071 increases the rate of build-up of lattice strain. This contrasts sharply with the influence of increasing …
Number of citations: 58 www.sciencedirect.com
GP Jacobs, PA Wills - International Journal of Radiation Applications and …, 1988 - Elsevier
Recent developments appear to have contributed to the increased interest in sterilization of pharmaceuticals by gamma irradiation. The choice of a sterilizing radiation dose is no longer …
Number of citations: 43 www.sciencedirect.com
P York - Drug Development and Industrial Pharmacy, 1992 - Taylor & Francis
The historical background to the subject of crystal engineering of pharmaceuticals is briefly reviewed with reference to materials as diverse as insulin and direct compression tablet …
Number of citations: 208 www.tandfonline.com
OI Corrigan - Thermochimica Acta, 1995 - Elsevier
The ability to alter and control such properties as particle shape, particle size and size distribution, bulk density, porosity, moisture content, flowability, stability, dispersability and friability …
Number of citations: 154 www.sciencedirect.com
A Smith, DJ Wright, AA Badwan, KC James… - Analytical …, 1986 - pubs.rsc.org
… Thus, the pdi values for doped cephaloridine monohydrate, corresponding to slight moisture loss from the crystal lattice, is approximately unity, indicating very little lattice disruption. The …
Number of citations: 3 pubs.rsc.org

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